molecular formula C15H21BrN2O2S B6446586 N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640862-31-1

N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446586
CAS No.: 2640862-31-1
M. Wt: 373.3 g/mol
InChI Key: REUSBVUNZLPRGM-UHFFFAOYSA-N
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Description

N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a bromophenyl group, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a phenylmethylpiperidine derivative, followed by the introduction of the cyclopropanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The cyclopropanesulfonamide moiety may contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound shares the bromophenyl and piperidine moieties but differs in the presence of a methylene group instead of a cyclopropanesulfonamide group.

    N-{1-[(2-chlorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide: This compound is similar but has a chlorophenyl group instead of a bromophenyl group.

Uniqueness

N-{1-[(2-bromophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the combination of its bromophenyl, piperidine, and cyclopropanesulfonamide moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N-[1-[(2-bromophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-15-6-2-1-4-12(15)10-18-9-3-5-13(11-18)17-21(19,20)14-7-8-14/h1-2,4,6,13-14,17H,3,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUSBVUNZLPRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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